N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide is a compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a bifuran moiety, which is a structural motif consisting of two furan rings connected at the 2-position, and a phenylbutanamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in various fields.
Mechanism of Action
Mode of Action
Without knowledge of the compound’s primary targets, it’s challenging to explain its mode of action. Based on its structural similarity to other bifuran compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could induce conformational changes in the target molecules, altering their activity .
Biochemical Pathways
Bifuran compounds have been shown to participate in various chemical reactions, including ring-opening processes . .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect . It involves processes such as absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and excretion from the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide typically involves the reaction of 2,2’-bifuran with appropriate amine and acid derivatives. One common method includes the use of furfurylamine and 2,5-furandicarboxylic acid under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency. The scalability of microwave-assisted synthesis also offers potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its unique structure may offer therapeutic potential, particularly in the design of drugs targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide
- N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide is unique due to its specific combination of bifuran and phenylbutanamide groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-16(14-7-4-3-5-8-14)19(21)20-13-15-10-11-18(23-15)17-9-6-12-22-17/h3-12,16H,2,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUOYDLCCIIZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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